molecular formula C10H14BrN3 B1373276 1-(5-Bromo-3-methylpyridin-2-yl)piperazine CAS No. 944582-94-9

1-(5-Bromo-3-methylpyridin-2-yl)piperazine

Cat. No.: B1373276
CAS No.: 944582-94-9
M. Wt: 256.14 g/mol
InChI Key: VBWGQQQDJZLNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-3-methylpyridin-2-yl)piperazine is a piperazine derivative featuring a substituted pyridine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in binding to receptors and enzymes, often serving as key pharmacophores in anticancer, antiviral, and central nervous system (CNS)-targeting agents .

Properties

IUPAC Name

1-(5-bromo-3-methylpyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-8-6-9(11)7-13-10(8)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWGQQQDJZLNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCNCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674892
Record name 1-(5-Bromo-3-methylpyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944582-94-9
Record name 1-(5-Bromo-3-methyl-2-pyridinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944582-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-3-methylpyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-methylpyridin-2-yl)piperazine typically involves the reaction of 5-bromo-3-methylpyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the 5-position enables transition metal-catalyzed coupling reactions. These reactions typically employ palladium catalysts under Buchwald-Hartwig or Suzuki-Miyaura conditions:

Reaction Type Reagents/Conditions Products Yield Sources
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF, 80°C5-Aryl-3-methylpyridin-2-ylpiperazine derivatives65–78%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CN-Arylpiperazine-functionalized pyridines72–85%

Key Findings :

  • Suzuki reactions selectively replace bromine with aryl groups without affecting the piperazine ring.

  • Buchwald-Hartwig conditions enable C–N bond formation for synthesizing tertiary amines.

Nucleophilic Substitution

The piperazine nitrogen atoms participate in alkylation and acylation reactions:

Reaction Reagents Products Conditions
AlkylationEthyl bromoacetate, K₂CO₃, CH₃CN, refluxN-(Ethoxycarbonylmethyl)-substituted derivatives12 h, 60°C
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C→RTN-Acetylpiperazine-pyridine hybrids2 h, room temperature

Experimental Insights :

  • Alkylation occurs preferentially at the less hindered piperazine nitrogen.

  • Acylation requires stoichiometric base to neutralize HCl byproducts.

Oxidation and Reduction

The pyridine ring and piperazine moiety undergo redox transformations:

Oxidation

Oxidizing Agent Conditions Product
mCPBA (3 equiv)CH₂Cl₂, 0°C→RT, 4 hPyridine N-oxide
KMnO₄, H₂OReflux, 6 h5-Bromo-3-methylpyridine-2-carboxylic acid

Reduction

Reducing Agent Conditions Product
H₂, Pd/C (10%)EtOH, 40 psi, 12 h5-Bromo-3-methylpiperidin-2-ylpiperazine
LiAlH₄, THFReflux, 3 hPiperidine derivatives

Mechanistic Notes :

  • Pyridine N-oxidation enhances electrophilicity for subsequent functionalization.

  • Catalytic hydrogenation saturates the pyridine ring but preserves the bromine substituent.

Deprotection and Functionalization

The piperazine nitrogen can be deprotected for further modifications:

Reaction Reagents Outcome
Boc DeprotectionTFA/DCM (1:1), RT, 2 hFree piperazine intermediate
SulfonylationTosyl chloride, pyridineN-Tosyl-piperazine derivatives

Applications :

  • Deprotection enables the synthesis of secondary amines for drug discovery.

  • Sulfonylated derivatives show enhanced solubility for biological assays.

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>120°C) leads to debromination and piperazine ring cleavage .

  • Hydrolytic Sensitivity : Susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions, yielding 3-methylpyridin-2-ol .

This compound serves as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development . Its reactivity profile enables precise structural diversification, making it valuable for structure-activity relationship (SAR) studies.

Scientific Research Applications

Medicinal Chemistry

1-(5-Bromo-3-methylpyridin-2-yl)piperazine is primarily used as a building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to act as a ligand for several biological targets, including receptors and enzymes involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for derivatives range from 7.8 to 125 µg/mL, highlighting its potential as an antimicrobial agent.

CompoundMIC (µg/mL)Activity Type
17.8Strong Antibacterial
215.6Moderate Antibacterial
3125Weak Antibacterial

Cytotoxicity and Cancer Research

In vitro studies have demonstrated that this compound can decrease the viability of cancer cells, particularly in triple-negative breast cancer (TNBC) models. The compound's ability to inhibit cell proliferation suggests its potential as a lead compound in cancer therapy.

Case Study: Cytotoxicity Assessment
A study involving various cancer cell lines showed that modifications to the structure of this compound significantly affected its cytotoxic activity, indicating a structure-activity relationship critical for drug design.

Neuropharmacology

The compound has been investigated for its potential effects on neurotransmitter systems. It may act as an antagonist or modulator at specific receptors, influencing neurochemical pathways relevant to psychiatric disorders.

Enzyme Interaction Studies

Molecular docking studies have revealed that this compound can bind effectively to certain enzymes, influencing their activity and potentially altering metabolic pathways critical for disease progression.

Case Study: Enzyme Binding
Research has illustrated how this compound interacts with enzymes involved in metabolic processes, providing insights into its role in modulating biochemical pathways.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. The bromine and piperazine moieties play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen-Substituted Piperazines

  • 1-(3-Chlorophenyl)piperazine (mCPP): A serotonin receptor agonist, mCPP reduces locomotor activity in rats via 5-HT1B/1C receptors . Unlike the target compound, mCPP lacks a pyridine ring, relying on a chlorophenyl group for receptor interaction.
  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another 5-HT agonist, TFMPP shares a trifluoromethyl group, which increases lipophilicity and metabolic stability. The target compound’s bromo and methyl groups may offer a balance between lipophilicity and steric hindrance, possibly influencing bioavailability .

Pyridine-Containing Piperazines

  • 1-(2-Pyridyl)piperazine : Exhibits antiviral activity with an IC50 of 0.25 µM against HIV. The target compound’s additional bromo and methyl substituents could modulate binding affinity to viral targets or alter cytotoxicity profiles .
  • 1-(5-Bromo-6-methoxypyridin-2-yl)piperazine derivatives : These compounds, such as those in , demonstrate how methoxy and bromo substituents on pyridine influence physicochemical properties. The methyl group in the target compound may reduce polarity compared to methoxy, affecting membrane permeability .

Anticancer Activity

  • 1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., 5a–g): Show significant cytotoxicity against liver, breast, and colon cancer cell lines (IC50: 1–10 µM) . The target compound’s pyridine ring may enhance DNA intercalation or topoisomerase inhibition, akin to fluoroquinolones, where piperazine moieties interact with Mg²⁺ in enzymes .
  • Piperazine-PI3K inhibitors : Piperazine derivatives with six-membered rings (e.g., piperidines) exhibit IC50 values of 96–1892 nM against PI3Kδ. The target’s pyridine substituents could influence kinase selectivity, though specific data are needed .

Antiviral and Antibacterial Activity

  • Arylpiperazinyl fluoroquinolones: Piperazine rings in these compounds are critical for anti-HIV activity (IC50: 0.059–0.97 µM). The target’s bromo group may enhance binding to viral proteases or reverse transcriptase .
  • Thiazolo-triazole-piperazine hybrids : Bulky substituents on piperazine reduce antibacterial activity. The target’s compact methyl group may avoid such drawbacks, maintaining efficacy against bacterial topoisomerases .

Receptor Binding and Selectivity

Serotonin Receptors

  • 5-HT1A/1B Agonists : Piperazine derivatives like TFMPP and mCPP show 5-HT1B/1C affinity. The target’s pyridine ring may shift selectivity toward 5-HT2A or other subtypes, depending on substituent positioning .
  • Dopamine D2 Receptor Ligands : Methoxyphenyl-piperazine derivatives (e.g., in ) achieve high D2 affinity. The bromo group in the target compound could modulate allosteric or orthosteric binding kinetics .

Sigma and TRPV1 Receptors

  • Sigma-2 Agonists (e.g., PB28) : Piperazine N-atoms are critical for sigma-2 affinity. The target compound’s pyridine substituents may reduce sigma-2 activity but enhance selectivity for other targets like TRPV1, as seen in pyridinylpiperazine ureas .

Biological Activity

1-(5-Bromo-3-methylpyridin-2-yl)piperazine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with molecular targets, synthesis, and applications in drug discovery.

Chemical Structure and Properties

This compound has the molecular formula C10H14BrN3. Its structure consists of a piperazine ring linked to a pyridine moiety that is substituted with a bromine atom at the 5-position and a methyl group at the 3-position. This particular arrangement contributes to its electronic properties, influencing its reactivity and biological interactions.

Interaction with Molecular Targets

Preliminary research indicates that this compound may exhibit interactions with neurotransmitter receptors, potentially influencing neurological pathways. These interactions can modulate various biological functions, suggesting therapeutic potential in areas such as neuropharmacology.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including Suzuki cross-coupling reactions. This process allows for the creation of novel pyridine derivatives that may possess enhanced biological activities. The synthesized compounds have shown promise as chiral dopants for liquid crystals and other applications in materials science.

Compound Name Molecular Formula Unique Features
5-Bromo-2-methylpyridin-3-amineC7H8BrN3Precursor for synthesis of 1-(5-Bromo-3-methyl...)
N-(5-Bromo-2-methylpyridin-3-yl)acetamideC9H10BrN3ORelated compound used in synthetic routes
1-(3-Bromo-5-methylpyridin-2-yl)piperazineC10H14BrN3Structural analog with different substitution pattern
tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamateC11H15BrN2O2Variation with a carbamate functional group

Case Studies and Research Findings

Research has shown that piperazine derivatives often exhibit significant pharmacological activities. For instance, studies have highlighted the effectiveness of piperazine-based compounds against various pathogens, including Mycobacterium tuberculosis. Compounds structurally related to this compound have been evaluated for their antibacterial properties, demonstrating varying levels of efficacy against Gram-positive and Gram-negative bacteria .

In one study, piperazine derivatives were linked to enhanced antibacterial activity, suggesting that modifications in the structure can lead to improved therapeutic profiles. The presence of halogen substituents was particularly noted for contributing to bioactivity .

Safety and Toxicity Considerations

While specific safety data for this compound is limited, brominated organic compounds are generally known to pose risks such as skin and eye irritation. As with all chemical substances, standard laboratory safety protocols should be followed when handling this compound .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(5-Bromo-3-methylpyridin-2-yl)piperazine, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution or coupling reactions. For example, alkylation of piperazine derivatives using halogenated pyridines under basic conditions (e.g., K₂CO₃ in DMF) is effective . Propargyl bromide has been used to modify piperazine rings, with reaction monitoring via TLC and purification by silica gel chromatography (hexane:ethyl acetate gradients) . Optimization includes controlling stoichiometry, reaction time (6–7 hours at room temperature), and solvent selection (DMF or chlorobenzene for reflux reactions) . Post-synthesis, column chromatography and recrystallization improve purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Elemental analysis confirms molecular composition.
  • NMR spectroscopy (¹H, ¹³C) identifies substituent positions and confirms piperazine ring integrity . For example, methyl and bromo groups on the pyridine ring produce distinct splitting patterns.
  • Mass spectrometry (EI-MS or HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography resolves crystal packing and hydrogen-bonding networks, crucial for understanding supramolecular interactions .

Q. How is the preliminary biological activity of this compound assessed?

  • In vitro assays : Antiplatelet activity is tested via platelet aggregation inhibition studies (e.g., using ADP or collagen as agonists) .
  • Toxicity screening : Acute toxicity in rodent models (e.g., LD₅₀ determination) evaluates safety . Beta-cyclodextrin modifications reduce toxicity but may lower bioactivity, requiring dose optimization .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridine/piperazine rings) influence receptor binding and selectivity?

  • Substituent positioning : Bromine at the 5-position and methyl at the 3-position on the pyridine ring enhance steric and electronic interactions with targets like serotonin receptors (5-HT₁A) .
  • Conformational analysis : Coplanar vs. perpendicular aryl ring orientations relative to the piperazine nitrogen affect agonist/antagonist activity . Molecular docking (e.g., using AutoDock Vina) predicts binding modes, while MD simulations assess stability .
  • Case study : Fluorobenzyl or nitropyridine substituents improve binding to α₁-adrenoceptors, validated via radioligand displacement assays .

Q. What computational strategies predict pharmacokinetic properties (e.g., metabolic stability, pKa) of piperazine derivatives?

  • pKa prediction : Tools like MoKa or Sirius T3 analyze basicity trends. Piperazine’s pKa (~9.8) shifts with electron-withdrawing groups (e.g., nitro) .
  • Metabolic stability : CYP450 metabolism is modeled using liver microsomes or software (e.g., StarDrop). Piperazine’s susceptibility to oxidative N-dealkylation guides prodrug design .
  • ADME profiling : In silico tools (e.g., SwissADME) predict blood-brain barrier penetration, critical for CNS-targeted compounds .

Q. How can discrepancies between in vitro activity and in vivo efficacy be resolved?

  • Bioavailability optimization : Formulation with beta-cyclodextrin improves solubility but may require co-administration with absorption enhancers .
  • Metabolite identification : LC-MS/MS detects active metabolites (e.g., hydroxylated derivatives) that contribute to efficacy .
  • Dosage adjustments : Pharmacokinetic-pharmacodynamic (PK/PD) modeling bridges in vitro IC₅₀ values to effective plasma concentrations .

Q. What biomimetic strategies are emerging for synthesizing strained piperazine alkaloids?

  • Enzymatic pathways : Non-ribosomal peptide synthetases (NRPS) generate dityrosine piperazine intermediates, followed by stereoselective reductions and methylations .
  • Cascade reactions : Triggering non-enzymatic transformations (e.g., via N-methylation) mimics biosynthesis of herquline A, reducing synthetic steps .

Data Contradiction Analysis

Q. How can reduced toxicity and lower biological activity in modified piperazines be reconciled?

Beta-cyclodextran inclusion complexes reduce cytotoxicity by shielding reactive moieties but may limit target engagement. Strategies include:

  • Dual-functionalization : Introduce bioorthogonal groups (e.g., propargyl) for click chemistry-based targeting .
  • Hybrid scaffolds : Combine piperazine with pharmacophores (e.g., triazoles) to restore activity while maintaining safety .
  • Dose-response studies : Higher doses of low-activity derivatives may achieve efficacy without toxicity, validated via therapeutic index calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-3-methylpyridin-2-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-3-methylpyridin-2-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.